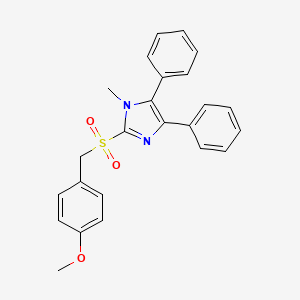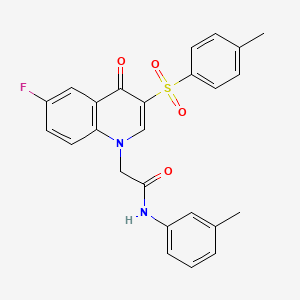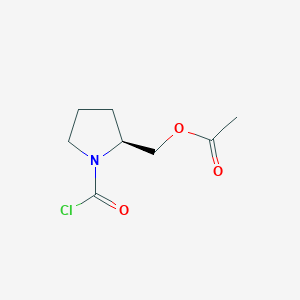![molecular formula C19H17ClN4O B2893808 1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea CAS No. 1428378-01-1](/img/structure/B2893808.png)
1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea, also known as CPI-455, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It has been found to have a promising effect on the treatment of cancer, inflammation, and autoimmune diseases.
Scientific Research Applications
Synthesis and Structural Insights
- The synthesis of 1- and 3-substituted imidazo[4,5-b]pyridin-2-ones, including processes that might be closely related to the target compound, involves heating equimolar amounts of specific amines, urea, and arylamine. This method underscores the chemical's versatility in creating heterocyclic compounds (Y. M. Yutilov, N. N. Smolyar, D. Lomov, 2006).
Biological Activity and Applications
- Urea derivatives, including compounds structurally similar to the one , have demonstrated cytokinin-like activity, influencing cell division and differentiation in plants. This reveals the compound's potential in agricultural and plant morphogenesis studies (A. Ricci, C. Bertoletti, 2009).
- Research into the formation of heterocyclic compounds using N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea highlights a pathway to generating diverse organic structures, including imidazolidinone, triazinone, and pyrimidinone derivatives, showcasing the compound's role in organic synthesis and potential pharmaceutical applications (Isamu Matsuda, Sakae Yamamoto, Yoshio Ishii, 1976).
Antimicrobial and Antioxidant Properties
- The synthesis of oxopyrimidines and thiopyrimidines based on 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde, followed by cyclization with urea and thiourea, led to compounds evaluated for antibacterial and antifungal activities. This underlines the chemical's potential in developing new antimicrobial agents (M. Ladani et al., 2009).
Molecular Interaction Studies
- The laboratory evaluation of new insecticides that interfere with cuticle deposition indicates the role of similar urea derivatives in understanding insect physiology and developing insecticidal compounds, highlighting an environmental application (R. Mulder, M. J. Gijswijt, 1973).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c20-14-5-2-7-16(11-14)23-19(25)22-15-6-1-4-13(10-15)17-12-21-18-8-3-9-24(17)18/h1-2,4-7,10-12H,3,8-9H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDYPACVCQIYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B2893727.png)
![5-[(4-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2893728.png)
![3-benzyl-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2893729.png)




![6-(3-Methoxypropyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2893736.png)




![1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2893745.png)
![2,4,7-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893746.png)